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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1353273

Lactose Octaacetate: A Bitter Taste Standard for
Sensory Studies

Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide composed of
galactose and glucose. While lactose itself is mildly sweet, the acetylation of its hydroxyl
groups renders lactose octaacetate intensely bitter. This property makes it a valuable tool in
the field of sensory science and drug development, where it is utilized as a reliable bitter taste
standard. Its stability, non-toxicity, and consistent bitter profile allow for its use in a variety of
applications, including the evaluation of taste-masking technologies, the characterization of
bitter taste receptors, and the training of sensory panels. This document provides detailed
application notes and experimental protocols for the use of lactose octaacetate as a bitter
taste standard.

Chemical Properties and Synthesis

Lactose octaacetate is a white crystalline solid that is soluble in various organic solvents but
has limited solubility in water. It can be synthesized by the esterification of lactose with acetic
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anhydride in the presence of a catalyst such as sodium acetate.

Property Value Reference
Molecular Formula C2sH38010

Molecular Weight 678.59 g/mol

Appearance White crystalline solid

Melting Point 75-78 °C [1]

Solubilit Soluble in ethanol, chloroform;
olubili
Y sparingly soluble in water

Applications in Sensory Science
Lactose octaacetate serves as a crucial standard in sensory studies for several reasons:

o Consistency: It provides a consistent and reproducible bitter taste, which is essential for
standardizing sensory evaluations.

o Safety: It is considered non-toxic and safe for use in human sensory panels at the
concentrations typically employed.

o Versatility: It can be used to assess the effectiveness of various taste-masking strategies,
such as encapsulation, formulation with sweeteners, and the use of bitter blockers.

e Receptor Studies: It can be employed as a stimulus to investigate the function and specificity
of bitter taste receptors (TAS2RS).

Experimental Protocols
Protocol 1: Determination of Bitterness Detection
Threshold

This protocol outlines a method for determining the concentration at which the bitter taste of
lactose octaacetate can be first detected by a sensory panel. The method of ascending
forced-choice is a standard procedure for threshold determination.
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Materials:

Lactose octaacetate

Deionized water

Glass vials with caps

Graduated cylinders and pipettes

Procedure:

Stock Solution Preparation: Prepare a stock solution of lactose octaacetate in deionized
water. Due to its limited water solubility, a co-solvent such as ethanol may be used in small,
controlled amounts, with the final ethanol concentration kept below the taste threshold. A
typical starting stock concentration might be 1 mM.

Serial Dilutions: Prepare a series of dilutions from the stock solution. A common dilution
factor is 2 or 3. For example, a series could be 1 mM, 0.5 mM, 0.25 mM, etc.

Sensory Panel: Recruit and train a panel of sensory assessors. Panelists should be non-
smokers, in good health, and have no taste or smell disorders.

Triangle Test: Present each panelist with three samples at each concentration level. Two
samples will be deionized water (blanks), and one will contain the lactose octaacetate
dilution. The order of presentation should be randomized.

Data Collection: Ask panelists to identify the "odd" sample. The detection threshold is
typically defined as the concentration at which a statistically significant proportion of the
panel (e.g., 50%) can correctly identify the sample containing the bitter compound.

Protocol 2: Quantification of Bitterness Intensity

This protocol describes how to quantify the perceived bitterness intensity of lactose

octaacetate solutions using a trained sensory panel and a rating scale.

Materials:
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o Lactose octaacetate solutions of varying concentrations

o Reference bitter standard (e.g., quinine hydrochloride solution)
e Deionized water for rinsing

o Unsalted crackers for palate cleansing

» Data collection forms or software

Procedure:

o Panel Training: Train a sensory panel to recognize and rate the intensity of bitterness. This is
often done by providing them with reference standards of known bitterness intensity (e.g., a
scale where 0 = no bitterness and 15 = extremely bitter).

o Sample Preparation: Prepare a range of lactose octaacetate solutions with concentrations
above the detection threshold.

» Evaluation: Present the samples to the panelists in a randomized order. Panelists should
rinse their mouths with deionized water and eat a small piece of an unsalted cracker
between samples to cleanse their palate.

e Rating: Instruct panelists to rate the bitterness intensity of each sample on a labeled
magnitude scale (LMS) or a visual analog scale (VAS).

» Data Analysis: Analyze the data to determine the relationship between the concentration of
lactose octaacetate and the perceived bitterness intensity. This can be plotted to create a
dose-response curve.

Bitter Taste Signaling Pathway

The perception of bitter taste is mediated by a family of G-protein coupled receptors known as
taste 2 receptors (TAS2Rs). While the specific TAS2R that lactose octaacetate activates has
not been definitively identified, it is known that other disaccharides can activate specific bitter
taste receptors, such as gentiobiose activating hTAS2R16[2]. The general signaling cascade
for bitter taste is as follows:
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e Binding: A bitter compound, such as lactose octaacetate, binds to a specific TAS2R on the
surface of a taste receptor cell.

» G-Protein Activation: This binding activates a heterotrimeric G-protein, typically gustducin.

e Second Messenger Production: The activated G-protein stimulates phospholipase C-32
(PLCB2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

e Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the
release of intracellular calcium ions (Caz*).

o Neurotransmitter Release: The increase in intracellular Ca2* opens transient receptor
potential cation channel subfamily M member 5 (TRPM5) channels, leading to depolarization
of the taste receptor cell and the release of neurotransmitters, which send a signal to the
brain that is interpreted as bitterness.

Bitter Taste Signaling Pathway for Lactose Octaacetate.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for conducting a sensory analysis
experiment using lactose octaacetate as a bitter standard.
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Typical workflow for sensory analysis.
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Conclusion

Lactose octaacetate is a valuable and versatile tool for researchers in sensory science and
drug development. Its consistent bitter taste profile makes it an excellent standard for a variety
of applications, from the evaluation of taste-masking technologies to the fundamental study of
bitter taste perception. The protocols and information provided in this document offer a
foundation for the effective use of lactose octaacetate in these research areas. Further
research to identify the specific TAS2R(s) that lactose octaacetate activates will provide
deeper insights into the mechanisms of bitter taste and may lead to the development of more
effective taste-masking solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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